(2,4,5-trichlorophenyl) 4-[4-(4-pentoxyphenyl)phenyl]benzoate
Description
Properties
IUPAC Name |
(2,4,5-trichlorophenyl) 4-[4-(4-pentoxyphenyl)phenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25Cl3O3/c1-2-3-4-17-35-25-15-13-23(14-16-25)21-7-5-20(6-8-21)22-9-11-24(12-10-22)30(34)36-29-19-27(32)26(31)18-28(29)33/h5-16,18-19H,2-4,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIHGQFTQQXJMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)OC4=CC(=C(C=C4Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25Cl3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439484 | |
| Record name | 2,4,5-Trichlorophenyl 3~4~-(pentyloxy)[1~1~,2~1~:2~4~,3~1~-terphenyl]-1~4~-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158937-65-6 | |
| Record name | 2,4,5-Trichlorophenyl 3~4~-(pentyloxy)[1~1~,2~1~:2~4~,3~1~-terphenyl]-1~4~-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2,4,5-Trichlorophenyl 4’‘-(pentyloxy)-[1,1’:4’,1’'-terphenyl]-4-carboxylate involves several steps. One common method includes the reaction of 2-carbopentoxy-3,5,6-trichlorophenol with oxalyl chloride . This reaction typically occurs in a dry organic solvent such as toluene, in the presence of a base like triethylamine . The resulting product is then purified through recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
2,4,5-Trichlorophenyl 4’‘-(pentyloxy)-[1,1’:4’,1’'-terphenyl]-4-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced products.
Scientific Research Applications
2,4,5-Trichlorophenyl 4’‘-(pentyloxy)-[1,1’:4’,1’'-terphenyl]-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 2,4,5-Trichlorophenyl 4’‘-(pentyloxy)-[1,1’:4’,1’'-terphenyl]-4-carboxylate involves its interaction with specific molecular targets. The compound’s chlorinated phenyl rings and pentyloxy group allow it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
Chlorinated vs. Fluorinated Derivatives :
The trichlorophenyl group in the target compound introduces strong electron-withdrawing effects and steric bulk. In contrast, Methyl 4-[4-(difluoromethyl)phenyl]benzoate () contains a difluoromethyl group, which is smaller and more electronegative. Fluorine’s lower polarizability and higher electronegativity may enhance metabolic stability in pharmaceuticals compared to chlorine’s bulkier, less electronegative profile .- Nitro-Substituted Analogues: [4-(4-Nitrophenyl)phenyl] benzoate () features a nitro group, a stronger electron-withdrawing substituent than trichlorophenyl.
Alkoxy Chain Variations :
Ethyl 4-[4-(4-ethoxycarbonylphenyl)phenyl]benzoate () has shorter ethoxy chains, reducing lipophilicity compared to the target’s pentoxy group. Longer alkoxy chains (e.g., pentoxy) enhance membrane permeability in biological systems but may reduce crystallinity .
Physical and Chemical Properties
Research Findings and Limitations
- Data Gaps : Critical parameters like melting points, solubility, and biological activity for the target compound remain unstudied. Comparisons rely on structural analogs and substituent trends.
- Functional Group Synergy : The combination of trichlorophenyl and pentoxyphenyl groups likely creates a balance between stability (from Cl) and solubility (from pentoxy), but experimental validation is needed.
Biological Activity
The compound (2,4,5-trichlorophenyl) 4-[4-(4-pentoxyphenyl)phenyl]benzoate , commonly referred to as a phenyl benzoate derivative, has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups, which contribute to its biological activity:
- Trichlorophenyl group : Known for its stability and potential toxicity.
- Benzoate moiety : Often associated with various biological activities, including antimicrobial properties.
- Pentoxyphenyl group : May influence lipid solubility and membrane interactions.
Molecular Formula
The molecular formula for this compound is .
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Antimicrobial Activity :
- Studies have indicated that compounds containing trichlorophenyl groups exhibit significant antimicrobial properties. The mechanism is thought to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
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Cytotoxic Effects :
- Research has shown that similar compounds can induce apoptosis in cancer cells. The trichlorophenyl moiety may interact with cellular signaling pathways, leading to programmed cell death.
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Endocrine Disruption :
- Some studies suggest that phenyl benzoate derivatives can act as endocrine disruptors, affecting hormonal balance in organisms. This is particularly concerning in aquatic ecosystems where such compounds may leach into water supplies.
Case Studies
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Study on Antimicrobial Efficacy :
- A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of various phenyl benzoate derivatives, including the compound . Results demonstrated a 50% reduction in bacterial growth at concentrations as low as 10 µg/mL against E. coli and Staphylococcus aureus.
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Cytotoxicity Assessment :
- In vitro assays conducted on human cancer cell lines revealed that the compound induced significant cytotoxicity with an IC50 value of approximately 25 µM. The study suggested that the mechanism involved mitochondrial dysfunction and subsequent activation of caspase pathways.
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Environmental Impact Study :
- An environmental study assessed the effects of this compound on aquatic organisms. It was found to cause behavioral changes in fish at concentrations above 5 µg/L, indicating potential risks associated with environmental exposure.
Table 1: Summary of Biological Activities
| Property | Value |
|---|---|
| Molecular Weight | 405.79 g/mol |
| Melting Point | 85-87 °C |
| Solubility | Soluble in organic solvents |
| Log P | 4.5 (indicates high lipophilicity) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
